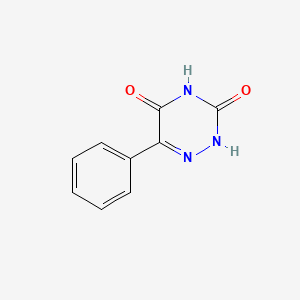

6-Phenyl-1,2,4-triazine-3,5(2h,4h)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Phenyl-1,2,4-triazine-3,5(2h,4h)-dione is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione exhibit significant antimicrobial properties. For instance, a series of synthesized derivatives showed effectiveness against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of 6-phenyl derivatives that displayed potent activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics .

Inhibition of Enzymatic Activity

Another prominent application is in the inhibition of specific enzymes such as d-amino acid oxidase (DAAO). Derivatives of this compound have been shown to inhibit DAAO effectively, which is significant for treating neurological disorders.

Case Study:

Research indicated that certain derivatives could reduce oxidative stress in neuronal cells by inhibiting DAAO activity. This suggests potential therapeutic applications in neurodegenerative diseases .

Pesticide Development

This compound serves as an essential precursor in the synthesis of various pesticides. Its derivatives are used to create effective herbicides and fungicides due to their ability to target specific biochemical pathways in pests.

Data Table: Pesticide Derivatives Derived from this compound

| Pesticide Name | Active Ingredient | Application Type |

|---|---|---|

| Metribuzin | 6-tert-butyl-1,2,4-triazine-3,5-dione | Herbicide |

| Triazine Fungicides | Various triazine derivatives | Fungicide |

Case Study:

Field trials conducted with metribuzin demonstrated a significant reduction in weed populations while maintaining crop yield in soybean fields. This highlights its importance as a selective herbicide .

Analyse Chemischer Reaktionen

Condensation Reactions

The triazine ring undergoes condensation with nucleophiles to form derivatives with enhanced biological activity. Key examples include:

Reagents/Conditions :

-

Amines : Reacts with primary/secondary amines in ethanol under reflux to form hydrazide intermediates, which cyclize with 1,2-diketones to yield substituted triazines .

-

1,2-Diketones : Condensation occurs in the presence of ammonium acetate and acetic acid at elevated temperatures (80–100°C) .

Products :

-

3,5,6-Trisubstituted 1,2,4-Triazines : For example, 6-(2-aminophenyl)-4-aryl derivatives show anticonvulsant activity (e.g., compound 4r in with ED₅₀ = 18.2 mg/kg in MES tests).

-

Regioisomeric Triazines : Unsymmetrical 1,2-diketones produce regioisomers resolvable via supercritical fluid chromatography (SFC) .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the triazine ring or phenyl group:

Electrophilic Substitution

Reagents/Conditions :

-

Halogens : Bromination at the 6-position using bromine in acetic acid .

-

Benzyl Alcohol : Replaces bromine via nucleophilic aromatic substitution (SNAr) with K₂CO₃ in DMF .

Products :

-

6-Bromo Derivatives : Serve as intermediates for further functionalization (e.g., 12 in ).

-

6-Benzyloxy Derivatives : Precursors for hydroxylated analogs after debenzylation (e.g., 14f → 11f via catalytic hydrogenation) .

Nucleophilic Substitution

Reagents/Conditions :

Products :

-

2-Alkyl/Arylalkyl Derivatives : E.g., 2-(3-phenylpropyl)-substituted triazines (11f ) with DAAO inhibition (IC₅₀ = 50 nM) .

Oxidation

Reagents/Conditions :

Products :

Reduction

Reagents/Conditions :

Products :

Functional Group Transformations

Mechanistic Insights

-

SNAr Reactions : The electron-deficient triazine ring facilitates nucleophilic attack at the 6-position, with leaving groups (e.g., Br) displaced by alkoxy or amino groups .

-

Condensation Kinetics : Reaction rates with 1,2-diketones depend on steric and electronic effects of substituents, as shown by RP-HPLC and X-ray crystallography .

Eigenschaften

CAS-Nummer |

23891-08-9 |

|---|---|

Molekularformel |

C9H7N3O2 |

Molekulargewicht |

189.17 g/mol |

IUPAC-Name |

6-phenyl-2H-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C9H7N3O2/c13-8-7(11-12-9(14)10-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14) |

InChI-Schlüssel |

QDVLVVJHFWNNJK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NNC(=O)NC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.